molecular formula C8H10N2OS B12233371 4-(Pyrrolidine-1-carbonyl)-1,3-thiazole

4-(Pyrrolidine-1-carbonyl)-1,3-thiazole

Cat. No.: B12233371
M. Wt: 182.25 g/mol
InChI Key: HJCYVFCAWVFFGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyrrolidine-1-carbonyl)-1,3-thiazole is a heterocyclic compound that features both a pyrrolidine ring and a thiazole ring. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s unique structure allows it to interact with biological targets in specific ways, making it a valuable subject of study in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidine-1-carbonyl)-1,3-thiazole typically involves the formation of the pyrrolidine ring followed by the introduction of the thiazole moiety. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyrrolidine with thiazole-4-carboxylic acid in the presence of a dehydrating agent can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidine-1-carbonyl)-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-(Pyrrolidine-1-carbonyl)-1,3-thiazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies to understand its interaction with biological targets.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidine-1-carbonyl)-1,3-thiazole involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and thiazole derivatives, such as:

Uniqueness

4-(Pyrrolidine-1-carbonyl)-1,3-thiazole is unique due to its combined pyrrolidine and thiazole structure, which allows it to interact with a broader range of biological targets compared to compounds with only one of these rings. This dual functionality enhances its potential as a versatile scaffold in drug discovery .

Properties

Molecular Formula

C8H10N2OS

Molecular Weight

182.25 g/mol

IUPAC Name

pyrrolidin-1-yl(1,3-thiazol-4-yl)methanone

InChI

InChI=1S/C8H10N2OS/c11-8(7-5-12-6-9-7)10-3-1-2-4-10/h5-6H,1-4H2

InChI Key

HJCYVFCAWVFFGS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CSC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.